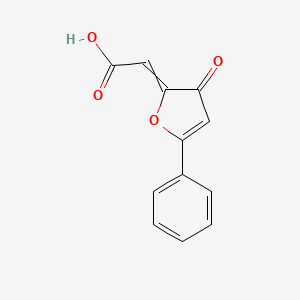
(3-Oxo-5-phenylfuran-2(3H)-ylidene)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Oxo-5-phenylfuran-2(3H)-ylidene)acetic acid is a chemical compound with a unique structure that includes a furan ring, a phenyl group, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxo-5-phenylfuran-2(3H)-ylidene)acetic acid typically involves the reaction of 5-phenylfuran-2(3H)-one with acetic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often require a catalyst, such as sulfuric acid, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
(3-Oxo-5-phenylfuran-2(3H)-ylidene)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(3-Oxo-5-phenylfuran-2(3H)-ylidene)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3-Oxo-5-phenylfuran-2(3H)-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(3-Oxo-5-phenylfuran-2(3H)-ylidene)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
(3-Oxo-5-phenylfuran-2(3H)-ylidene)butyric acid: Contains a butyric acid moiety.
Uniqueness
(3-Oxo-5-phenylfuran-2(3H)-ylidene)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring and phenyl group contribute to its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
91024-52-1 |
|---|---|
Fórmula molecular |
C12H8O4 |
Peso molecular |
216.19 g/mol |
Nombre IUPAC |
2-(3-oxo-5-phenylfuran-2-ylidene)acetic acid |
InChI |
InChI=1S/C12H8O4/c13-9-6-10(8-4-2-1-3-5-8)16-11(9)7-12(14)15/h1-7H,(H,14,15) |
Clave InChI |
HWNSAKZGECFWFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)C(=CC(=O)O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



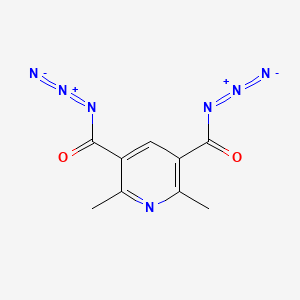
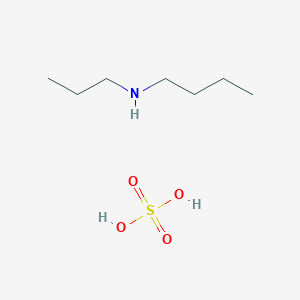
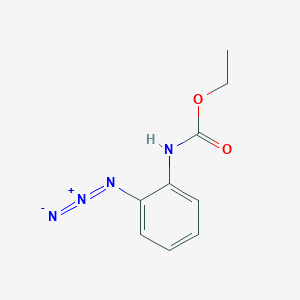
![N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide](/img/structure/B14355336.png)
![2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14355344.png)

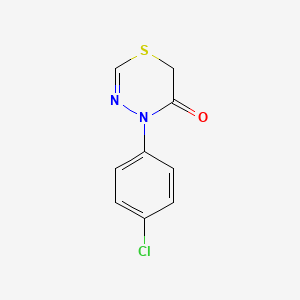
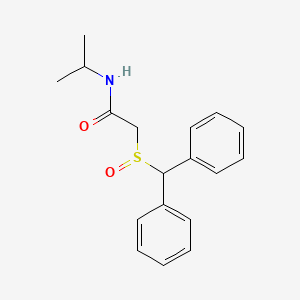


![5-Fluorotetracyclo[8.2.1.0~2,9~.0~3,8~]trideca-3,5,7-triene](/img/structure/B14355381.png)
![5-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid](/img/structure/B14355390.png)
![2-[(Furan-2-yl)methoxy]-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one](/img/structure/B14355396.png)
